molecular formula C15H19NO4S B6912528 N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide

N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide

Cat. No.: B6912528
M. Wt: 309.4 g/mol
InChI Key: UVMZWPYBWVQHDL-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide is a complex organic compound featuring a benzofuran moiety, an oxolane ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-21(18,11-12-6-8-19-10-12)16-7-5-14-9-13-3-1-2-4-15(13)20-14/h1-4,9,12,16H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMZWPYBWVQHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CS(=O)(=O)NCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromoethylbenzofuran and oxolane-3-methanesulfonamide.

    Step-by-Step Synthesis:

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide in high purity.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced benzofuran derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzofuran-2-carboxylic acids.

    Reduction: Benzofuran-2-yl ethyl derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its benzofuran moiety which is known for various biological activities.

Medicine

    Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism by which N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide exerts its effects is largely dependent on its interaction with biological targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The oxolane ring and methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and 2-benzofuran methanol.

    Oxolane Derivatives: Compounds such as oxolane-3-carboxylic acid and oxolane-3-methanol.

    Methanesulfonamide Derivatives: Compounds like N-methylmethanesulfonamide and N-ethylmethanesulfonamide.

Uniqueness

N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both benzofuran and oxolane rings in a single molecule is relatively rare and can lead to unique interactions with biological targets, making it a valuable compound for further research and development.

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